Isoamyl angelate

Description

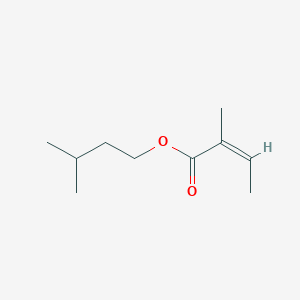

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARFDQHJMNVNLE-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884475 | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10482-55-0 | |

| Record name | 3-Methylbutyl (2Z)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10482-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010482550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Isoamyl angelate

An In-depth Technical Guide to the Physicochemical Properties of Isoamyl Angelate

Introduction

This compound, systematically known as isopentyl (2Z)-2-methylbut-2-enoate, is an organic ester recognized for its characteristic warm, herbaceous, and fruity aroma.[1] It is a constituent of Roman chamomile oil, contributing significantly to its scent profile.[2][3] This compound finds applications in the flavor and fragrance industries, where it is used to create artificial chamomile oil and impart floral, spicy, and citrus notes to various products.[2] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows for these processes.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and quality control in a research and industrial setting.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [2][4] | |

| Molecular Weight | 170.25 g/mol | [2][4][5] | |

| Appearance | Colorless to almost colorless clear liquid | 20 °C | [2][5] |

| Odor | Warm-herbaceous, refreshing-ethereal, with fruity undertones | [1] | |

| Boiling Point | 201 - 209 °C | at 760 mmHg | [2][5][6] |

| Density | 0.891 g/cm³ | [7] | |

| Specific Gravity | 0.889 - 0.894 | at 25 °C / 20 °C | [2][5][6] |

| Refractive Index | 1.4370 - 1.4420 | at 20 °C | [2][6] |

| Flash Point | 80 °C (176 °F) | Tagliabue Closed Cup (TCC) | [2][5][6] |

| Vapor Pressure | 0.206 mmHg | at 25 °C (estimated) | [2][6] |

| Solubility | Soluble in alcohol. Insoluble in water (53.9 mg/L at 25 °C, estimated). | [2][6] | |

| Purity | >99.0% (by GC) | [5][8] | |

| CAS Number | 10482-55-0 | [4][5][8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for researchers. The following sections outline standard laboratory procedures.

Synthesis via Fischer Esterification

This compound can be synthesized through the Fischer esterification of isoamyl alcohol with angelic acid, using a strong acid as a catalyst.

Materials:

-

Isoamyl alcohol (Isopentyl alcohol)

-

Angelic acid

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst® resin)[10]

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoamyl alcohol and angelic acid in an appropriate molar ratio (typically a slight excess of the alcohol).[10]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[10]

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 60-75 minutes to allow the reaction to proceed towards completion.[10] The temperature should be maintained around 150-160 °C.[10]

-

Cooling: After the reflux period, remove the heat source and allow the mixture to cool to room temperature.

-

Quenching and Extraction: Transfer the cooled mixture to a separatory funnel. Add deionized water to dilute the mixture. To neutralize the acidic catalyst and any unreacted angelic acid, wash the organic layer sequentially with:

-

Deionized water.

-

5% sodium bicarbonate solution. Vent the separatory funnel frequently to release the CO₂ gas produced.[10]

-

Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer.

-

-

Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate to dry the crude ester.[10]

-

Purification: Decant or filter the dried ester to remove the drying agent. Purify the crude this compound by fractional distillation under reduced pressure to obtain the final, high-purity product.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of volatile compounds like this compound and quantifying its presence in a mixture.[5][8]

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Capillary column suitable for ester analysis (e.g., SLB®-IL111i or similar).[11]

-

Carrier gas: Hydrogen or Helium.[11]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as methylene chloride or hexane.[11]

-

GC Instrument Setup:

-

Column: SLB-IL111i, 30 m x 0.25 mm I.D., 0.20 µm film thickness.[11]

-

Oven Temperature Program: Set an initial oven temperature (e.g., 90 °C) or a temperature ramp suitable for separating reactants, product, and byproducts.[11]

-

Injector Temperature: 250 °C.[11]

-

Detector Temperature: 250 °C (FID).[11]

-

Carrier Gas Flow Rate: Set to an optimal velocity (e.g., 40 cm/sec for hydrogen).[11]

-

Injection Volume: 1 µL with a high split ratio (e.g., 100:1).[11]

-

-

Injection and Analysis: Inject the prepared sample into the GC. The components will separate based on their boiling points and interaction with the stationary phase.

-

Data Interpretation: The FID will generate a signal for each eluting compound, producing a chromatogram. The area under the this compound peak relative to the total area of all peaks provides a quantitative measure of its purity. Identification is confirmed by comparing the retention time with that of a known standard.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analysis protocols described above.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

References

- 1. ANGELIC ACID ISOAMYL ESTER | 10482-55-0 [chemicalbook.com]

- 2. This compound, 10482-55-0 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound | 10482-55-0 | TCI AMERICA [tcichemicals.com]

- 6. This compound [flavscents.com]

- 7. 10482-55-0 iso-Amylangelate iso-Amylangelate - CAS Database [chemnet.com]

- 8. labsolu.ca [labsolu.ca]

- 9. calpaclab.com [calpaclab.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. GC Analysis of Active Amyl Alcohol, Isoamyl Alcohol, and C12-C14 n-Alkane Markers on SLB®-IL111i suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Isoamyl Angelate: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl angelate, a naturally occurring ester found predominantly in the essential oil of Roman chamomile (Chamaemelum nobile), is a compound of interest for its aromatic properties and potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, formula, and physicochemical properties. Furthermore, it outlines a general methodology for its synthesis and analysis, crucial for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is the ester formed from the condensation of angelic acid and isoamyl alcohol. Its chemical identity is defined by the following:

-

Chemical Formula : C₁₀H₁₈O₂

-

IUPAC Name : 3-methylbutyl (2Z)-2-methylbut-2-enoate[1]

-

Synonyms : Isopentyl angelate, (Z)-Isopentyl 2-methylbut-2-enoate, Angelic acid isoamyl ester[1]

-

CAS Number : 10482-55-0[2]

The chemical structure of this compound is characterized by a ten-carbon backbone, featuring a double bond in the angelic acid moiety and a branched isoamyl group.

Visualizing the Chemical Structure

The following diagram illustrates the two-dimensional structure of the this compound molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 170.25 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Odor | Floral, fruity, chamomile | [3] |

| Boiling Point | 201-209.2 °C at 760 mmHg | [4] |

| Density | 0.889 - 0.894 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.437 - 1.442 at 20 °C | [4] |

| Flash Point | 80 °C (176 °F) | [4] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [4] |

Natural Occurrence

This compound is a significant constituent of the essential oil extracted from the flowers of Roman chamomile (Chamaemelum nobile).[5][6][7] The concentration of this compound in Roman chamomile oil can vary, but it is often one of the major esters present, contributing to the oil's characteristic aroma and potential therapeutic properties.[5][6]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and effective method for the synthesis of this compound is the Fischer esterification reaction. This acid-catalyzed reaction involves the refluxing of angelic acid with isoamyl alcohol.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Combination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine angelic acid and a molar excess of isoamyl alcohol (e.g., 1.5 to 2 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude this compound can be further purified by vacuum distillation to yield the pure ester.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of this compound, particularly in complex mixtures like essential oils.

Methodology:

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent, such as hexane or dichloromethane.

-

GC Separation: Inject the diluted sample into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the components.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST).[8]

Spectroscopic Data

While detailed, publicly available spectra for this compound are limited, the following provides an overview of the expected spectroscopic features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoamyl and angelate moieties. Key signals would include:

-

A doublet for the two methyl groups of the isoamyl chain.

-

A multiplet for the methine proton of the isoamyl group.

-

A triplet for the methylene group adjacent to the ester oxygen.

-

A quartet for the vinylic proton of the angelate group.

-

Doublets for the two methyl groups of the angelate moiety.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms. The carbonyl carbon of the ester will appear downfield (typically in the range of 165-175 ppm). The olefinic carbons of the angelate group will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

C=O Stretch: A strong absorption band around 1710-1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C=C Stretch: An absorption band around 1640-1680 cm⁻¹ due to the carbon-carbon double bond in the angelate moiety.

-

C-O Stretch: Absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester group.

-

C-H Stretch: Absorption bands just below 3000 cm⁻¹ due to the C-H stretching of the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI-MS) would show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would likely involve the loss of the isoamyl group or parts of it, as well as fragmentation of the angelate moiety. A mass spectrum for this compound is available in the SpectraBase database.[9]

Applications and Research Interest

This compound is primarily used in the flavor and fragrance industry for its pleasant, chamomile-like aroma.[4] In the field of drug development and pharmacology, research into the components of Roman chamomile oil, including this compound, is ongoing to understand their potential therapeutic effects, which may include anti-inflammatory and anxiolytic properties.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, formula, and physicochemical properties of this compound. Standardized protocols for its synthesis and analysis have been presented to aid researchers in their scientific endeavors. A deeper understanding of this and other natural esters is vital for advancements in various scientific and industrial fields.

References

- 1. 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | C10H18O2 | CID 5366155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [flavscents.com]

- 4. This compound, 10482-55-0 [thegoodscentscompany.com]

- 5. zayataroma.com [zayataroma.com]

- 6. researchgate.net [researchgate.net]

- 7. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Natural Sources of Isoamyl Angelate in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of isoamyl angelate, a volatile ester with applications in the fragrance, flavor, and pharmaceutical industries. This document details the quantitative occurrence of this compound in various plant species, provides in-depth experimental protocols for its extraction and analysis, and elucidates its biosynthetic pathway.

Natural Occurrence of this compound

This compound is found as a constituent of the essential oils of a limited number of plant species, with its most significant concentrations reported in Roman chamomile (Chamaemelum nobile). While other species, such as those from the Angelica genus, are known to produce a variety of angelate esters, the presence and concentration of this compound specifically are less well-documented.

The following table summarizes the reported concentrations of this compound in the essential oils of various plants. The data is primarily focused on Chamaemelum nobile, for which the most comprehensive quantitative analyses are available.

| Plant Species | Plant Part | Geographic Origin | This compound Concentration (% of Essential Oil) | Reference(s) |

| Chamaemelum nobile (Roman Chamomile) | Flowers | France | 15 - 20% | [1] |

| Chamaemelum nobile (Roman Chamomile) | Flowers | United Kingdom | 17.54% | [2] |

| Chamaemelum nobile (Roman Chamomile) | Flowers | Not Specified | 12 - 22% | [3] |

| Chamaemelum nobile (Roman Chamomile) | Flowers | Bulgaria (Producer 1) | Not explicitly quantified, but present | [4] |

| Chamaemelum nobile (Roman Chamomile) | Flowers | Bulgaria (Producer 2) | Not explicitly quantified, but present | [4] |

| Chamaemelum nobile (Roman Chamomile) | Flowers | Slovak Republic | Present, but not a major component in this study | [5] |

| Angelica archangelica (Garden Angelica) | Seeds | Pakistan | Not explicitly reported, but other angelates and precursors are present | [6] |

| Angelica archangelica (Garden Angelica) | Roots | Central Italy | Not explicitly reported, but precursors are present | [7] |

| Angelica archangelica (Garden Angelica) | Leaves | Not Specified | Precursor amino acids (leucine, isoleucine) present | [8][9] |

Note: The chemical composition of essential oils can vary significantly based on factors such as plant variety, growing conditions, harvest time, and extraction method.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant materials, primarily focusing on Roman chamomile flowers.

This protocol is a standard method for the laboratory-scale extraction of essential oils from plant material.

Materials and Equipment:

-

Fresh or dried plant material (e.g., Roman chamomile flowers)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh approximately 100 g of dried chamomile flowers and place them into the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

-

Turn on the heating mantle and bring the water to a boil.

-

Continue the distillation for 3 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus.

-

After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.

-

Carefully collect the separated essential oil from the side arm of the Clevenger apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried essential oil to a sealed glass vial and store at 4°C in the dark until analysis.

This protocol outlines a general procedure for the analysis of essential oil composition and the quantification of this compound.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium (carrier gas)

-

Essential oil sample

-

Solvent (e.g., n-hexane or ethanol)

-

Autosampler vials

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., n-hexane).

-

GC-MS Instrument Setup:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Split (split ratio of 1:50)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 3°C/min.

-

Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-500 amu.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley).

-

Confirm the identification of this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the relative percentage of this compound by dividing its peak area by the total peak area of all identified compounds and multiplying by 100.

-

Biosynthesis of this compound in Plants

This compound is an ester formed from the reaction of isoamyl alcohol and angelic acid. The biosynthesis of these precursors is linked to the catabolism of the branched-chain amino acids, leucine and isoleucine.

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound in plants.

References

- 1. zayataroma.com [zayataroma.com]

- 2. Typical G.C. analysis [thegoodscentscompany.com]

- 3. avenalab.com [avenalab.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pjsir.org [pjsir.org]

- 7. Essential oil composition and antimicrobial activity of Angelica archangelica L. (Apiaceae) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of amino acids of plants from Angelica L. genus by HPLC method [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

Isoamyl angelate synonyms and CAS number

An In-Depth Technical Guide to Isoamyl Angelate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides a focused overview of this compound, detailing its primary identifiers.

Chemical Identity of this compound

This compound is a chemical compound with a variety of synonyms used across different contexts and suppliers. For clarity and precision in research and documentation, it is crucial to be aware of these alternative names and, most importantly, its unique CAS number.

The primary CAS Registry Number for the commonly referenced (Z)-isomer of this compound is 10482-55-0[1][2][3][4][5][6][7]. This identifier is essential for unambiguous database searches and procurement. The compound's IUPAC name is 3-methylbutyl (Z)-2-methylbut-2-enoate[8].

Below is a comprehensive table of its synonyms and CAS number.

| Identifier Type | Value |

| CAS Number | 10482-55-0 |

| IUPAC Name | 3-methylbutyl (Z)-2-methylbut-2-enoate[8] |

| Synonym | Angelic Acid Isoamyl Ester[1][3][4][5][6] |

| Synonym | Isoamyl (Z)-2-Methyl-2-butenoate[1][3][4][6] |

| Synonym | (Z)-2-Methyl-2-butenoic Acid Isoamyl Ester[1][6] |

| Synonym | isopentyl-(Z)-but-2-enoate[2] |

| Synonym | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)-[2] |

| Synonym | 3-methyl butyl (Z)-2-methyl but-2-enoate[2] |

| Synonym | Isopentyl (Z)-2-methylbut-2-enoate[5] |

| Synonym | cis-2-Methyl-2-butenoic acid isoamyl ester[5] |

| Synonym | Isopentyl 2-methylcrotonate[5] |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common name, its definitive CAS number, and its formal IUPAC nomenclature, providing a clear visual reference for the compound's identification.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound, 10482-55-0 [thegoodscentscompany.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. ANGELIC ACID ISOAMYL ESTER | 10482-55-0 [chemicalbook.com]

- 6. This compound | 10482-55-0 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound | 10482-55-0 | TCI AMERICA [tcichemicals.com]

- 8. 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | C10H18O2 | CID 5366155 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Bioactivity Profile of Isoamyl Angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl angelate, a naturally occurring ester found in Roman chamomile (Chamaemelum nobile), is a significant contributor to the plant's characteristic aroma and has demonstrated potential as a bioactive compound. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and known Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are presented, alongside a discussion of its role in modulating central nervous system activity. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

-

IUPAC Name: 3-methylbutyl (2Z)-2-methylbut-2-enoate

-

Synonyms: Angelic acid isoamyl ester, Isopentyl angelate

-

Molecular Formula: C₁₀H₁₈O₂

-

Molecular Weight: 170.25 g/mol [1]

-

Appearance: Colorless liquid

-

Odor: Fruity, chamomile-like

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.05 | 1H | CH =C(CH₃)₂ | |

| ~4.10 | t | 2H | -O-CH ₂-CH₂- |

| ~1.95 | dq | 3H | =C-CH ₃ |

| ~1.85 | m | 3H | =C(CH)-CH ₃ |

| ~1.70 | m | 1H | -CH₂-CH (CH₃)₂ |

| ~1.55 | q | 2H | -O-CH₂-CH ₂- |

| ~0.92 | d | 6H | -CH(CH ₃)₂ |

Predicted in CDCl₃ at 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C =O (Ester) |

| ~138.5 | =C (CH₃)₂ |

| ~128.0 | C H= |

| ~63.5 | -O-C H₂- |

| ~37.5 | -C H₂-CH(CH₃)₂ |

| ~25.0 | -C H(CH₃)₂ |

| ~22.5 | -CH(C H₃)₂ |

| ~20.5 | =C-C H₃ |

| ~15.8 | =C(CH)-C H₃ |

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Exact Mass | 170.13068 g/mol | [1] |

| Fragmentation (GC-MS) | 27 peaks observed | [1] |

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would likely involve the loss of the isoamyl group (C₅H₁₁) resulting in a fragment at m/z 100 (angelic acid cation) and subsequent loss of CO to give a fragment at m/z 72. Cleavage of the isoamyl side chain would also be expected, leading to a prominent peak at m/z 70 due to the stable isopentyl cation.

Bioactivity and Signaling Pathway

This compound has been identified as a key bioactive constituent in Roman chamomile essential oil, contributing to its observed psychostimulant effects. Research has shown that it can promote ambulation in mice, an effect that is attenuated by dopamine antagonists. This suggests that this compound's mechanism of action may involve the dopaminergic system.

Caption: Workflow for the identification and bioactivity assessment of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of liquid ester samples like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a volatile sample and obtain the mass spectrum of this compound.

Methodology:

-

Sample Preparation: Dilute the this compound sample (e.g., 1 µL) in a suitable volatile solvent such as hexane or dichloromethane (e.g., 1 mL).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at a rate of 5 °C/min to 240 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to this compound can be analyzed for its fragmentation pattern and compared to spectral libraries for confirmation.

Caption: Generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, it can be analyzed directly as a neat thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition (Thin Film Method):

-

Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Acquisition (ATR Method):

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Place a drop of the sample directly onto the ATR crystal.

-

-

Spectral Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty salt plates or ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and bioactive properties of this compound. The presented data and protocols are intended to facilitate further research into this and related natural products. The potential for this compound to modulate the dopaminergic system warrants further investigation for its applications in pharmacology and drug development.

References

Isoamyl (Z)-2-Methyl-2-butenoate safety and handling

An In-depth Technical Guide to the Safety and Handling of Isoamyl (Z)-2-Methyl-2-butenoate

Introduction

Isoamyl (Z)-2-Methyl-2-butenoate, also known as Isoamyl angelate or 3-methylbutyl (Z)-2-methylbut-2-enoate, is an organic ester.[1] Like many volatile esters, it is used in the flavor and fragrance industry. For researchers, scientists, and drug development professionals, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of the safety and handling protocols for Isoamyl (Z)-2-Methyl-2-butenoate, with a focus on presenting clear, actionable information.

Chemical and Physical Properties

Proper identification and knowledge of physical characteristics are the foundation of safe chemical handling.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 3-methylbutyl (2Z)-2-methylbut-2-enoate |

| Synonyms | This compound, Angelic Acid Isoamyl Ester, Isopentyl (2Z)-2-methyl-2-butenoate |

| CAS Number | 10482-55-0 |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol [1] |

| Chemical Structure | (Z)-isomer of Isoamyl 2-Methyl-2-butenoate |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity, herbal |

| Boiling Point | 204.00 to 205.00 °C @ 760.00 mm Hg (for the (E)-isomer, tiglate)[2] |

| Flash Point | 176.00 °F / 80.00 °C (TCC) (for the (E)-isomer, tiglate)[2] |

| Density | Specific Gravity: 0.897 g/cm³ @ 25.00 °C (for the (E)-isomer, tiglate)[2] |

| Solubility | Soluble in alcohol and oils; insoluble or slightly soluble in water.[2][3] |

| Vapor Pressure | 0.206 mmHg @ 25 °C (estimated, for the (E)-isomer, tiglate)[2] |

Note: Experimental data for the (Z)-isomer is limited; some data is based on the closely related (E)-isomer, isoamyl tiglate.

Hazard Identification and Toxicology

While specific GHS classification for Isoamyl (Z)-2-Methyl-2-butenoate is not universally established, data from structurally similar esters, such as isoamyl butyrate and isoamyl isovalerate, provide guidance on potential hazards.[4][5][6]

Table 3: GHS Hazard Classification (Based on Structurally Similar Esters)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 4 | H227: Combustible liquid[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |

Hazard Pictograms (Anticipated) : GHS07 (Exclamation Mark)

Signal Word : Warning

Precautionary Statements :

-

Prevention :

-

Response :

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

-

Storage :

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

-

Disposal :

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Table 4: Toxicological Data (Read-across from Isoamyl Butyrate)

| Test | Species | Route | Value |

|---|---|---|---|

| Acute Toxicity (LD50) | Rat | Oral | 12,210 mg/kg bw[8] |

| Acute Toxicity (LD50) | Rabbit | Dermal | > 5,000 mg/kg bw[8] |

Note: This data is for Isoamyl Butyrate and is used as a read-across reference due to structural similarity.[8] This indicates low acute systemic toxicity.

Safe Handling and Storage

Safe laboratory practice requires stringent adherence to handling and storage protocols.

Handling:

-

Use in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid breathing vapors or mist.[5]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[9]

-

Use non-sparking tools and explosion-proof equipment.[9]

-

Take precautionary measures against static discharge. Ground and bond containers when transferring material.[10]

-

Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep containers upright to prevent leakage.[5]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Store in a locked-up area if required by institutional policy.[10]

Personal Protective Equipment (PPE)

The appropriate selection of PPE is critical to minimize exposure.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection :

-

Respiratory Protection : If engineering controls are insufficient or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type A against organic gases and vapors).[9][11]

Caption: PPE Selection Workflow for Handling Isoamyl Esters.

Emergency Procedures

Rapid and correct response during an emergency is crucial.

Table 5: First-Aid Measures

| Exposure Route | First-Aid Instructions |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, get medical advice.[4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media : Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[4]

-

Specific Hazards : The substance is a combustible liquid. Vapors may be heavier than air and can travel to an ignition source and flash back.[9] Hazardous decomposition products include carbon oxides (CO, CO2) under fire conditions.[9]

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9]

Accidental Release Measures:

-

Personal Precautions : Evacuate personnel to a safe area. Remove all sources of ignition. Ensure adequate ventilation. Avoid breathing vapors and prevent contact with skin or eyes. Wear appropriate PPE.[5]

-

Environmental Precautions : Prevent the product from entering drains, surface water, or ground water.[4]

-

Methods for Cleaning Up : Contain the spillage. Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect and place in a suitable, closed container for disposal.[5]

Caption: General Workflow for Chemical Spill Response.

Stability and Reactivity

-

Chemical Stability : Stable under recommended storage conditions.[5]

-

Possibility of Hazardous Reactions : No data available, but reactions with strong oxidizing agents are expected.

-

Conditions to Avoid : Heat, flames, sparks, and other ignition sources.[5]

-

Incompatible Materials : Strong oxidizing agents, strong acids, strong bases.[5]

-

Hazardous Decomposition Products : Carbon monoxide and carbon dioxide may be formed during combustion.[9]

Experimental Protocols

The synthesis of esters in a laboratory setting, such as through Fisher esterification, requires specific safety protocols due to the use of acids, heat, and volatile substances.

General Protocol for Laboratory-Scale Ester Synthesis (Fisher Esterification)

This protocol outlines the general steps and critical safety considerations for synthesizing an ester like Isoamyl (Z)-2-Methyl-2-butenoate.

-

Preparation and Precaution :

-

Work in a well-ventilated chemical fume hood.[9]

-

Ensure a fire extinguisher (Class B) and safety shower/eyewash station are accessible.[9]

-

Set up a heating mantle with a stirrer. Do not use a Bunsen burner due to the flammability of alcohols and esters.[12]

-

Don all required PPE: chemical safety goggles, lab coat, and appropriate gloves.[13]

-

-

Reaction Setup :

-

To a round-bottom flask, add the carboxylic acid ((Z)-2-methyl-2-butenoic acid) and the alcohol (isoamyl alcohol).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid. Caution : Sulfuric acid is highly corrosive.[13]

-

Add boiling chips to ensure smooth boiling.[12]

-

Attach a reflux condenser to the flask and ensure a steady flow of cool water through the outer jacket.[14]

-

-

Reaction and Reflux :

-

Heat the mixture to reflux for the required time period (typically 1-2 hours). Refluxing prevents the loss of volatile reactants and products.[12]

-

Monitor the reaction to ensure it does not overheat.

-

-

Workup and Isolation :

-

Allow the mixture to cool to room temperature.

-

Quench the reaction by carefully transferring the mixture to a separatory funnel containing water or a sodium bicarbonate solution to neutralize the acid catalyst. Caution : This can release CO2 gas; vent the funnel frequently.

-

Separate the organic layer (containing the ester) from the aqueous layer.

-

-

Purification :

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer with an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Purify the crude ester, typically by distillation, taking advantage of its boiling point to separate it from any remaining starting materials.[12]

-

Caption: Safety-Oriented Fisher Esterification Workflow.

References

- 1. 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | C10H18O2 | CID 5366155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isoamyl tiglate, 41519-18-0 [thegoodscentscompany.com]

- 3. isoamyl 2-methyl butyrate, 27625-35-0 [thegoodscentscompany.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. Isoamyl 2-methylbutyrate | C10H20O2 | CID 520326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 9. fishersci.com [fishersci.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. carlroth.com [carlroth.com]

- 12. scienceready.com.au [scienceready.com.au]

- 13. smartlabs.co.za [smartlabs.co.za]

- 14. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

An In-depth Technical Guide to the Olfactory Properties of Isoamyl Angelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl angelate, a naturally occurring ester, is a significant contributor to the characteristic aroma of Roman chamomile oil. Its complex olfactory profile, described as a blend of floral, fruity, and herbaceous notes, makes it a molecule of interest in the fields of flavor and fragrance chemistry, as well as in sensory science and drug development where understanding chemosensory perception is crucial. This technical guide provides a comprehensive overview of the olfactory properties of this compound, including its detailed odor profile, physicochemical characteristics, and proposed experimental protocols for its synthesis, analytical quantification, and sensory evaluation. Furthermore, this guide illustrates the fundamental signaling pathways involved in odor perception and the logical relationship between the molecular structure of this compound and its aromatic qualities.

Introduction

This compound, systematically named 3-methylbutyl (2Z)-2-methylbut-2-enoate, is an organic ester that plays a key role in the aromatic bouquet of various natural products, most notably Roman chamomile (Chamaemelum nobile) essential oil.[1] Its unique and pleasant aroma, which is often described as warm-herbaceous, wine-like, ethereal, and fruity-fresh, has led to its use in the flavor and fragrance industry.[2][3] Understanding the specific olfactory properties of this molecule is essential for its effective application and for broader research into structure-odor relationships and the mechanisms of chemosensory perception. This guide aims to consolidate the available technical information on this compound and provide detailed methodologies for its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, analysis, and understanding its behavior in various matrices.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [4] |

| Molecular Weight | 170.25 g/mol | [4] |

| CAS Number | 10482-55-0 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 201 °C | [3][5] |

| Density | 0.89 g/cm³ | [3] |

| Refractive Index | 1.4370 - 1.4390 | [3] |

| Solubility | Insoluble in water | [6] |

| Odor Profile | Floral, fruity, chamomile, warm-herbaceous, wine-like, ethereal, fresh | [2][3][6] |

Olfactory Profile and Threshold

The odor of this compound is multifaceted, with descriptors ranging from floral and fruity (specifically chamomile) to warm-herbaceous, wine-like, and ethereal with fresh undertones.[2][3][6] This complexity makes it a valuable component in creating nuanced fragrance and flavor profiles.

A critical parameter for characterizing the potency of an odorant is its olfactory detection threshold, which is the minimum concentration detectable by the human sense of smell. To date, a specific, published olfactory detection threshold for this compound in either air or water has not been readily identified in the available scientific literature.

For the purpose of comparison, the olfactory detection threshold for a structurally similar ester, isoamyl acetate, which is known for its distinct banana-like aroma, has been reported. The odor threshold for isoamyl acetate in water is approximately 2 parts per billion (ppb).[7] It is important to note that this value is for a different, albeit related, compound and should be used with caution as a proxy for the potency of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The following protocol describes a general method for the synthesis of this compound based on the well-established Fischer esterification reaction, adapted from procedures for similar esters like isoamyl acetate.[8][9][10][11][12][13]

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Angelic acid ((2Z)-2-methyl-2-butenoic acid)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

5% Sodium bicarbonate solution

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium chloride solution (brine)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine a molar excess of isoamyl alcohol with angelic acid. A typical molar ratio would be 2:1 or 3:1 of alcohol to acid to drive the equilibrium towards the product.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants) to the flask while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours to allow the reaction to proceed to equilibrium. The reaction should be monitored by thin-layer chromatography (TLC) to assess its completion.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Extraction: Add an equal volume of deionized water and extract the product into an organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with:

-

5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution).

-

Saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the quantitative analysis of this compound in a sample matrix, such as an essential oil or a beverage, based on standard methods for flavor ester analysis.[1][4][5][14]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)

Sample Preparation:

-

Liquid Samples (e.g., beverages): Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether). Alternatively, headspace solid-phase microextraction (HS-SPME) can be used for volatile analysis.[1]

-

Essential Oils: Dilute the essential oil in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1 ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Hold: 5 minutes at 240 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantify the concentration of this compound using an internal standard method.

Sensory Evaluation by Quantitative Descriptive Analysis (QDA)

The following protocol outlines a Quantitative Descriptive Analysis (QDA) to characterize the olfactory profile of this compound.[12][13][15][16][17]

Panel Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and availability.

-

Conduct training sessions to familiarize panelists with the QDA methodology and to develop a consensus vocabulary for describing the aroma of this compound. Reference standards for various fruity, floral, and herbaceous notes should be provided.

Sample Preparation and Presentation:

-

Prepare a series of dilutions of this compound in an odorless solvent (e.g., mineral oil or propylene glycol) at concentrations above its detection threshold.

-

Present the samples in coded, capped glass vials or on unscented smelling strips.

-

Samples should be presented in a randomized order to each panelist.

Evaluation Procedure:

-

Panelists evaluate the aroma of each sample and rate the intensity of each descriptor on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

Developed descriptors for this compound may include:

-

Fruity: (e.g., apple, pear, tropical fruit)

-

Floral: (e.g., chamomile, rose)

-

Herbaceous: (e.g., green, hay-like)

-

Winy/Ethereal:

-

Sweet:

-

-

Panelists should cleanse their palate with water and wait for a specified time between samples to avoid olfactory fatigue.

Data Analysis:

-

Convert the line scale ratings to numerical data.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

-

Generate a sensory profile (spider web plot) to visualize the aroma characteristics of this compound.

Signaling Pathways and Structure-Odor Relationship

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule initiates a signal transduction cascade, as depicted in the following diagram.

Caption: Olfactory signal transduction cascade initiated by an odorant.

This cascade results in the depolarization of the olfactory sensory neuron and the generation of an action potential, which is transmitted to the olfactory bulb in the brain for further processing.

Experimental Workflow for Olfactory Analysis

A typical experimental workflow for the comprehensive olfactory analysis of a compound like this compound involves several key stages, from sample preparation to data interpretation.

Caption: Workflow for olfactory analysis of this compound.

Structure-Odor Relationship

The olfactory perception of this compound is directly linked to its molecular structure. The presence of the ester functional group is primarily responsible for its characteristic fruity and sweet notes. The overall size and shape of the molecule, as well as the specific arrangement of its atoms, determine its interaction with olfactory receptors.

Caption: Relationship between chemical structure and odor perception.

The isoamyl (3-methylbutyl) portion of the ester contributes to the fruity character, while the angelic acid moiety, with its double bond, is likely responsible for the more complex floral and herbaceous nuances.

Conclusion

This compound is a valuable aroma compound with a complex and desirable olfactory profile. This technical guide has provided a detailed overview of its known properties and has outlined comprehensive experimental protocols for its synthesis, analysis, and sensory characterization. The provided diagrams illustrate the fundamental biological and experimental processes related to its perception. While a specific olfactory threshold for this compound remains to be determined, the information and methodologies presented here offer a solid foundation for researchers, scientists, and drug development professionals to further investigate this intriguing molecule and its role in chemosensory science.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isoamyl Acetate | C7H14O2 | CID 31276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 10482-55-0 [thegoodscentscompany.com]

- 7. Odor Detection Thresholds & References [leffingwell.com]

- 8. US7355066B1 - Process for making terpene esters - Google Patents [patents.google.com]

- 9. WO2008069918A2 - Process for making terpene esters - Google Patents [patents.google.com]

- 10. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. foodsafety.institute [foodsafety.institute]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Isoamyl angelate solubility in different solvents

An In-depth Technical Guide to the Solubility of Isoamyl Angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes data for the structurally similar compound, isoamyl acetate, to provide a reasonable estimation of its solubility characteristics.

Introduction to this compound

This compound, also known as isopentyl angelate, is an organic ester with a characteristic fruity and ethereal odor. It is a component of certain essential oils, such as Roman chamomile oil, and is used in the flavor and fragrance industry. Its chemical structure influences its solubility, which is a critical parameter in various applications, including formulation development, analytical chemistry, and synthetic chemistry.

Solubility of this compound: A Qualitative and Quantitative Overview

The general principle of "like dissolves like" is a useful starting point for understanding the solubility of this compound. As a moderately polar ester, it is expected to be soluble in a range of organic solvents and have limited solubility in water.

Qualitative Solubility:

This compound is generally described as being soluble in alcohol and insoluble in water[1][2]. This is consistent with the behavior of other esters with similar molecular weights.

Quantitative Solubility Data:

| Solvent | This compound Solubility | Isoamyl Acetate Solubility |

| Water | 53.9 mg/L @ 25 °C (estimated)[1][2] | 2000 mg/L @ 25 °C[3], 0.20 g/100 mL[4][5] |

| Ethanol | Soluble[1][2] | Soluble[3], Miscible[4][6], 1 mL in 3 mL of 60% ethanol[6] |

| Diethyl Ether | Data not available | Soluble[3], Miscible[4][6] |

| Acetone | Data not available | Soluble[3], Very soluble[7] |

| Ethyl Acetate | Data not available | Soluble[8], Miscible[6] |

| Glycerol | Data not available | Insoluble[6][8] |

| Propylene Glycol | Data not available | Practically insoluble[8] |

| Fixed Oils | Data not available | Soluble[8], Miscible[6] |

| Mineral Oils | Data not available | Soluble[8] |

| Benzene | Data not available | Miscible[4][7] |

| Chloroform | Data not available | Miscible[7] |

| Carbon Disulfide | Data not available | Miscible[4] |

Experimental Protocol for the Determination of this compound Solubility

The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound in various solvents using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

-

This compound (>99% purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, ethyl acetate, hexane, toluene) of analytical grade

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or sealed glass tube. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification of this compound:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Calibration Curve: Analyze the standard solutions using a suitable analytical method (HPLC or GC) to generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Reporting:

The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or as a percentage by weight or volume at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. This compound, 10482-55-0 [thegoodscentscompany.com]

- 2. This compound [flavscents.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Isoamyl acetate | 123-92-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Isoamyl Acetate | C7H14O2 | CID 31276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isoamyl acetate [fao.org]

An In-depth Technical Guide on the Thermochemical Data for Isoamyl Angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl angelate ((Z)-3-methylbutyl 2-methylbut-2-enoate) is an organic ester naturally found in the essential oil of Roman chamomile (Chamaemelum nobile).[1] It is recognized for its characteristic sweet, fruity, and floral aroma, making it a valuable compound in the flavor and fragrance industries.[1] Beyond its sensory properties, understanding the thermochemical characteristics of this compound is crucial for applications in drug development, formulation, and chemical synthesis, where thermal stability, reaction energetics, and phase behavior are critical parameters.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the design of experiments aimed at determining its thermochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [2][3] |

| Molecular Weight | 170.25 g/mol | [2][3] |

| IUPAC Name | (Z)-3-methylbutyl 2-methylbut-2-enoate | |

| Synonyms | Angelic Acid Isoamyl Ester, Isoamyl (Z)-2-Methyl-2-butenoate | [4] |

| CAS Number | 10482-55-0 | [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Purity (Commercial) | >99.0% (GC) | [4][5] |

| Boiling Point | 201-209 °C at 760 mmHg | [2][6] |

| Specific Gravity | 0.889 - 0.894 @ 25 °C | [6] |

| Refractive Index | 1.437 - 1.442 @ 20 °C | [6] |

| Flash Point | 80 °C (176 °F) | [1][6] |

| Vapor Pressure | 0.206 mmHg @ 25 °C (estimated) | [6] |

| Solubility | Soluble in alcohol; sparingly soluble in water (53.9 mg/L @ 25 °C, estimated) | [6] |

Experimental Protocols for Thermochemical Data Determination

The following section details the primary experimental techniques used to measure the key thermochemical properties of organic esters. These protocols are directly applicable for the characterization of this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermochemical quantity. For organic compounds like this compound, it is typically determined using combustion calorimetry.

Methodology: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precise mass of high-purity (>99.5%) this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with high-pressure oxygen (typically around 30 atm).

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released during the combustion of the sample is absorbed by the water and the calorimeter, causing a temperature rise. This temperature change is measured with high precision.

-

Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known combustion energy, such as benzoic acid). The standard enthalpy of formation is then derived from the energy of combustion using Hess's law.

Heat Capacity (Cp)

Heat capacity, the amount of heat required to raise the temperature of a substance by a given amount, is a crucial parameter for understanding thermal stability and for calculating changes in enthalpy and entropy with temperature.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan.[7] An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which includes a heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.[8] The instrument is continuously purged with an inert gas like nitrogen.[7]

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).[7]

Enthalpy of Vaporization (ΔvapH) and Vapor Pressure

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid to a gas. It is often determined by measuring the vapor pressure at different temperatures.

Methodology: Transpiration Method

-

Apparatus: The transpiration method involves passing a stream of an inert carrier gas (e.g., nitrogen) at a precisely controlled flow rate through a saturator containing the liquid sample of this compound. The saturator is maintained at a constant temperature.

-

Saturation: The carrier gas becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The vapor-saturated gas stream is then passed through a condenser or a trap where the vapor is collected. The amount of condensed substance is determined gravimetrically or by other analytical techniques.

-

Calculation: The partial pressure of the substance at that temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.

-

Clausius-Clapeyron Equation: By repeating this measurement at various temperatures, the enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Logical Workflow for Thermochemical Characterization

The following diagram illustrates the logical workflow for the complete thermochemical characterization of this compound, from initial sample purification to the final determination and validation of its properties.

Caption: Logical workflow for the experimental determination and computational validation of thermochemical data.

Computational Approaches

In the absence of experimental data, or for validation purposes, computational chemistry provides powerful tools for estimating thermochemical properties.[9]

-

Ab Initio Calculations: High-level quantum mechanical methods, such as G3MP2 and Density Functional Theory (DFT), can be used to calculate the standard enthalpy of formation of molecules like this compound.[8][9] These calculations are often performed in conjunction with isodesmic reaction schemes, where the number and types of bonds are conserved on both sides of a hypothetical reaction, to reduce systematic errors and improve accuracy.

-

Group Additivity Methods: These are empirical methods that estimate thermochemical properties by summing the contributions of individual molecular groups. While less accurate than ab initio methods, they provide a rapid means of estimation and are useful for checking the consistency of experimental or calculated data.

Conclusion